![molecular formula C9H8BrClN2S B13676133 6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride
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Overview
Description
6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboximidamide group in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride typically involves the bromination of benzo[b]thiophene followed by the introduction of the carboximidamide group. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst. The intermediate product is then reacted with cyanamide or similar reagents to introduce the carboximidamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboximidamide group can form interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromobenzo[b]thiophene-2-carboxylic acid
- 6-Bromobenzo[b]thiophene
- 6-Bromo-2-benzothiophenecarboxylic acid
Uniqueness
6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride is unique due to the presence of both a bromine atom and a carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrClN2S |
---|---|
Molecular Weight |
291.60 g/mol |
IUPAC Name |
6-bromo-1-benzothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H7BrN2S.ClH/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6;/h1-4H,(H3,11,12);1H |
InChI Key |
WTAUFJUVJCADOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(=N)N.Cl |
Origin of Product |
United States |
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